molecular formula C19H12ClN5O3 B2379207 6-Amino-5-(1,3-benzodioxol-5-ylmethylideneamino)-1-(4-chlorophenyl)-2-oxopyrimidine-4-carbonitrile CAS No. 1274948-28-5

6-Amino-5-(1,3-benzodioxol-5-ylmethylideneamino)-1-(4-chlorophenyl)-2-oxopyrimidine-4-carbonitrile

Cat. No.: B2379207
CAS No.: 1274948-28-5
M. Wt: 393.79
InChI Key: JACTWSWYNMCTEV-UHFFFAOYSA-N
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Description

The compound 6-Amino-5-(1,3-benzodioxol-5-ylmethylideneamino)-1-(4-chlorophenyl)-2-oxopyrimidine-4-carbonitrile features a pyrimidine core substituted with:

  • A 6-amino group (electron-donating, enhancing hydrogen bonding).
  • A 1-(4-chlorophenyl) group (halogenated aryl, contributing to steric bulk and hydrophobic interactions).
  • A 2-oxo group (polar, enabling hydrogen bonding).
  • A 4-carbonitrile group (electron-withdrawing, influencing electronic distribution).

This structural complexity suggests applications in medicinal chemistry or materials science, though direct biological data are unavailable in the provided evidence.

Properties

IUPAC Name

6-amino-5-(1,3-benzodioxol-5-ylmethylideneamino)-1-(4-chlorophenyl)-2-oxopyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN5O3/c20-12-2-4-13(5-3-12)25-18(22)17(14(8-21)24-19(25)26)23-9-11-1-6-15-16(7-11)28-10-27-15/h1-7,9H,10,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVWYLBXHYLYBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NC3=C(N(C(=O)N=C3C#N)C4=CC=C(C=C4)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Amino-5-(1,3-benzodioxol-5-ylmethylideneamino)-1-(4-chlorophenyl)-2-oxopyrimidine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C16H14ClN5O3\text{C}_{16}\text{H}_{14}\text{Cl}\text{N}_{5}\text{O}_{3}

Key Properties:

  • Molecular Weight: 358.77 g/mol
  • Solubility: Soluble in DMSO and other organic solvents.
  • Stability: Stable under normal laboratory conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. It has been shown to exhibit:

  • Inhibition of Protein Kinases: The compound selectively inhibits specific protein kinases, particularly those involved in cancer progression, such as Src family kinases (SFKs) and Abl kinases .
  • Antioxidant Activity: It exhibits antioxidant properties that may protect cells from oxidative stress, a contributing factor in numerous diseases, including cancer .

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. It has shown efficacy in inhibiting tumor growth in various cancer cell lines through the following mechanisms:

  • Cell Cycle Arrest: Induces G1 phase arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction: Triggers programmed cell death pathways via caspase activation .

Case Study:
A study involving human pancreatic cancer cells treated with this compound showed a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .

Antimicrobial Activity

The compound also displays antimicrobial properties. In vitro tests have revealed moderate to strong activity against various bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak

This antimicrobial action is linked to its ability to disrupt bacterial cell wall synthesis and function .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activity, particularly against:

  • Acetylcholinesterase (AChE): Demonstrated strong inhibitory effects which could be beneficial for treating neurodegenerative diseases.
  • Urease: Exhibited significant inhibition, suggesting potential applications in treating urease-related infections .

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable absorption and distribution characteristics. Its half-life allows for effective dosing regimens in preclinical models. The compound demonstrates good bioavailability when administered orally, making it a promising candidate for further development .

Comparison with Similar Compounds

Key Observations :

  • Halogenated Aryl Groups : The 4-chlorophenyl group is common across analogs (e.g., 5c in ), enhancing hydrophobic interactions.
  • Benzodioxol vs. Fluorophenyl : The benzodioxol group in the target compound may improve π-π stacking compared to 4-fluorophenyl in 5c .
  • Oxo vs.
2.3. Physicochemical Properties
Property Target Compound 5c () Compound
Lipophilicity Moderate (benzodioxol enhances lipophilicity) High (4-fluorophenyl and methyl groups) Low (dimethyl groups reduce solubility)
Hydrogen Bonding Strong (amino, oxo, carbonitrile) Moderate (amino, pyrazole NH) Strong (dione, amino)
Crystallinity Likely moderate (polar groups aid packing) High (rigid pyrazole core) High (dione groups facilitate H-bond networks)
2.4. Crystallographic and Computational Analysis
  • Software: Structural determination of analogs (e.g., pyrano-pyrazoles in ) relies on SHELX for refinement and ORTEP-3 for visualization, tools also applicable to the target compound .
  • Hydrogen Bonding: The target compound’s amino and oxo groups may form R$_2$$^2$(8) motifs (as per Etter’s rules), similar to patterns in .

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